An In-Depth Technical Guide to the Chemical Properties of 5,6-Dichloropyridin-3-ol
An In-Depth Technical Guide to the Chemical Properties of 5,6-Dichloropyridin-3-ol
Introduction
5,6-Dichloropyridin-3-ol is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and its functionalization with hydroxyl and chloro groups provides a versatile platform for synthesizing complex molecular architectures.[1] The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom makes the ring system electron-deficient, influencing its reactivity and physicochemical properties. The hydroxyl group offers a key site for derivatization, acting as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at biological targets.[2][3]
This guide provides a comprehensive overview of the core chemical properties of 5,6-Dichloropyridin-3-ol, including its structure, synthesis, spectral characteristics, reactivity, and potential applications, offering field-proven insights for its use as a chemical building block.
Core Chemical and Physical Properties
While experimental data for 5,6-Dichloropyridin-3-ol is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds, such as dichloropyridine carboxylic acids and other chloropyridinols.
| Property | Value / Description | Source / Rationale |
| CAS Number | Not assigned / Not found | Extensive database search |
| Molecular Formula | C₅H₃Cl₂NO | Calculated from structure |
| Molecular Weight | 163.99 g/mol | Calculated from formula |
| IUPAC Name | 5,6-Dichloropyridin-3-ol | Standard nomenclature |
| SMILES | Oc1cncc(Cl)c1Cl | Structural representation |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[4] |
| Melting Point | Estimated >150 °C | Analogy to 5,6-Dichloropyridine-3-carboxylic acid (164-168 °C)[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol. | General solubility of pyridinols |
| pKa | Estimated ~7-8 for the hydroxyl group | Phenolic hydroxyl on an electron-deficient ring |
Synthesis Pathway
A robust and logical synthetic route to 5,6-Dichloropyridin-3-ol is through the diazotization of its corresponding amine precursor, 5,6-Dichloropyridin-3-amine (CAS No: 98121-41-6), followed by hydrolysis of the resulting diazonium salt. This is a standard and well-documented transformation for converting aromatic amines to phenols.[6][7]
Caption: Proposed synthesis of 5,6-Dichloropyridin-3-ol via diazotization.
Experimental Protocol: Synthesis of 5,6-Dichloropyridin-3-ol
Causality: The conversion of a primary aromatic amine to a hydroxyl group is efficiently achieved via a diazonium salt intermediate. Using a strong, non-nucleophilic acid like sulfuric acid prevents the formation of unwanted side products. The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt before the hydrolysis step.[7]
-
Diazotization:
-
Suspend 5,6-Dichloropyridin-3-amine (1.0 eq) in a 10% aqueous sulfuric acid solution.[8][9]
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The reaction is exothermic.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.
-
-
Hydrolysis:
-
Gently heat the diazonium salt solution to 50-60 °C. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Continue heating until gas evolution ceases, indicating the complete hydrolysis of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 5,6-Dichloropyridin-3-ol can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Spectral Characterization Profile
The identity and purity of the synthesized 5,6-Dichloropyridin-3-ol must be validated through a combination of spectroscopic methods. Below are the predicted spectral data based on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted spectra are based on established chemical shift prediction algorithms and empirical data from similar structures.[10][11][12]
| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~10.0 - 10.5 | broad singlet |
| ~8.10 | doublet (d) |
| ~7.85 | doublet (d) |
| J (H2-H4) ≈ 2.5 Hz (meta-coupling) |
| Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C -3 (bearing -OH) |
| ~145.0 | C -6 (bearing -Cl) |
| ~142.0 | C -2 |
| ~128.0 | C -4 |
| ~120.0 | C -5 (bearing -Cl) |
Rationale: The protons at the C2 and C4 positions are expected to be distinct and exhibit meta-coupling. The hydroxyl proton will appear as a broad, exchangeable singlet. In the ¹³C NMR spectrum, the carbon atoms attached to electronegative oxygen and chlorine will be significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[13][14]
| Predicted IR Absorption Bands (cm⁻¹) | |
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3600 - 3200 | O-H stretch |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1450 | C=C / C=N ring stretch |
| 1260 - 1180 | C-O stretch (phenol) |
| 850 - 750 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition, particularly the presence of chlorine.
-
Expected Molecular Ion (M⁺): m/z = 163 (for ³⁵Cl₂)
-
Isotopic Pattern: A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1 .[15][16][17] This signature pattern is a definitive indicator of the presence of two chlorine atoms.
-
Key Fragmentation: Loss of HCl or CO are common fragmentation pathways for chlorophenols.
Caption: A self-validating workflow for structural confirmation.
Reactivity and Applications in Drug Discovery
5,6-Dichloropyridin-3-ol is a "privileged scaffold" — a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[3][18] Its utility stems from the distinct reactivity of its functional groups.
-
Hydroxyl Group: The phenolic -OH group is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of side chains. This is a common strategy in drug design to modulate solubility, lipophilicity, and target engagement.
-
Pyridine Ring: The electron-deficient nature of the dichloropyridine ring makes it susceptible to certain types of nucleophilic attack, although the positions are not as activated as the 2- or 4-positions. However, it serves as a stable core and a hydrogen bond acceptor via the ring nitrogen.
-
Chloro Groups: The chlorine atoms can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds to build more complex molecules. This opens up vast chemical space for generating compound libraries for high-throughput screening.
The aminopyridinol core, structurally related to 5,6-Dichloropyridin-3-ol, has been successfully utilized in the design of selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. This highlights the potential of this molecular framework in developing targeted therapies.[19]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5,6-Dichloropyridin-3-ol is not available, the handling precautions should be based on data for structurally similar toxic and irritant compounds like aminodichloropyridines.[20]
-
Hazard Classification (Predicted): Toxic if swallowed, causes skin irritation, and causes serious eye damage.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles/face shield). Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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